molecular formula C12H8Cl3N3 B11453270 4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine

4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine

Cat. No.: B11453270
M. Wt: 300.6 g/mol
InChI Key: RNCOCKWSMNQPJZ-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine typically involves the reaction of 2,4,6-trichlorophenylhydrazine with pyridine-4-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the hydrazone group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorophenylhydrazine
  • 4-[[2-(4-Hydroxybenzoyl)hydrazin-1-ylidene]methyl]pyridine

Uniqueness

4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine is unique due to its specific hydrazone linkage and the presence of the trichlorophenyl group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H8Cl3N3

Molecular Weight

300.6 g/mol

IUPAC Name

2,4,6-trichloro-N-[(E)-pyridin-4-ylmethylideneamino]aniline

InChI

InChI=1S/C12H8Cl3N3/c13-9-5-10(14)12(11(15)6-9)18-17-7-8-1-3-16-4-2-8/h1-7,18H/b17-7+

InChI Key

RNCOCKWSMNQPJZ-REZTVBANSA-N

Isomeric SMILES

C1=CN=CC=C1/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CN=CC=C1C=NNC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.